

# The Origin of Farinomalein A: A Technical Guide

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Compound of Interest		
Compound Name:	Farinomalein A	
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### **Abstract**

**Farinomalein A** is a naturally occurring maleimide-bearing compound with potent and selective inhibitory activity against the plant pathogen Phytophthora sojae, the causative agent of stem and root rot in soybeans. First isolated from the entomopathogenic fungus Paecilomyces farinosus (also known as Isaria farinosa), this secondary metabolite has garnered interest for its potential as a lead compound in the development of novel fungicides. This technical guide provides an in-depth exploration of the origin of **Farinomalein A**, detailing its discovery, the biological source, a hypothetical biosynthetic pathway, and its proposed mechanism of action. Comprehensive experimental protocols for its isolation and characterization are also provided, along with a summary of its physicochemical properties.

# **Discovery and Biological Source**

**Farinomalein A** was first isolated from the entomopathogenic fungus Paecilomyces farinosus, specifically strain HF599.[1][2] This fungal strain was originally isolated from a lepidopteran larval cadaver collected on Mt. Tsukuba in Ibaraki, Japan.[2] P. farinosus is known to produce a variety of bioactive secondary metabolites.[2][3] **Farinomalein A** was identified as the major metabolite of the HF599 strain and the active principle responsible for the strong inhibitory activity of the fungal extract against Phytophthora sojae.[2][4]

### **Physicochemical and Spectroscopic Data**



**Farinomalein A** is a white powder with the molecular formula C<sub>10</sub>H<sub>13</sub>NO<sub>4</sub>.[2] Its structure was determined through spectroscopic analyses, including <sup>1</sup>H and <sup>13</sup>C NMR, as well as high-resolution mass spectrometry.[2] The compound is achiral and therefore does not exhibit optical activity.

Table 1: Physicochemical Properties of Farinomalein A

Property	Value	Reference
Molecular Formula	C10H13NO4	[2]
Molar Mass	211.217 g/mol	[2]
Appearance	White powder	[2]
Melting Point	75-77 °C	
HRESITOFMS [M+Na]+	m/z 234.0710 (calcd. for C <sub>10</sub> H <sub>13</sub> NO <sub>4</sub> Na, 234.0737)	[2]
Optical Rotation	Not applicable (achiral)	

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopic Data for **Farinomalein A** (in CD<sub>3</sub>OD)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	172.9	
2	146.4	_
3	129.5	6.64, s
4	172.9	
5	27.0	2.58, sept, 6.8
6	21.0	1.12, d, 6.8
7	21.0	1.12, d, 6.8
8	36.3	3.79, t, 7.1
9	33.7	2.65, t, 7.1
10	177.5	

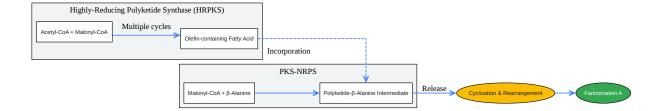
Data sourced from Putri et al., 2009.[2]

# Biosynthesis of Farinomalein A (Hypothetical Pathway)

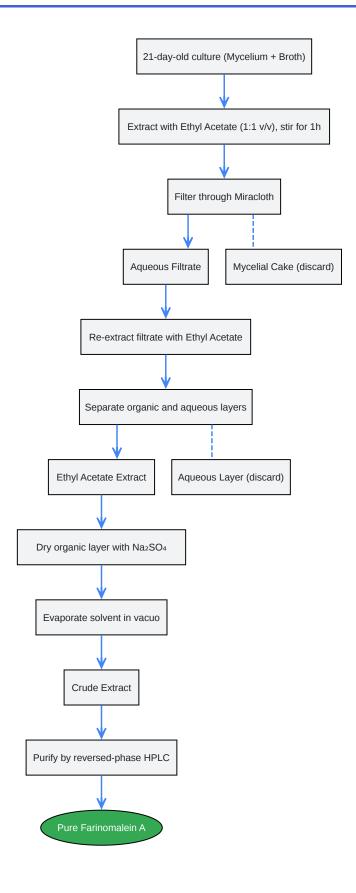
The precise biosynthetic pathway of **Farinomalein A** in Paecilomyces farinosus has not been elucidated. However, based on the biosynthesis of other maleimide-containing fungal natural products, a hypothetical pathway involving the collaboration of a Highly-Reducing Polyketide Synthase (HRPKS) and a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) is proposed.

In this model, the HRPKS synthesizes an olefin-containing fatty acid, which is then released. Concurrently, the PKS-NRPS synthesizes a polyketide chain and incorporates an amino acid, in this case likely  $\beta$ -alanine, via its NRPS module. The olefin-containing fatty acid is then proposed to be incorporated, followed by a series of cyclization and rearrangement reactions to form the characteristic maleimide ring of **Farinomalein A**.

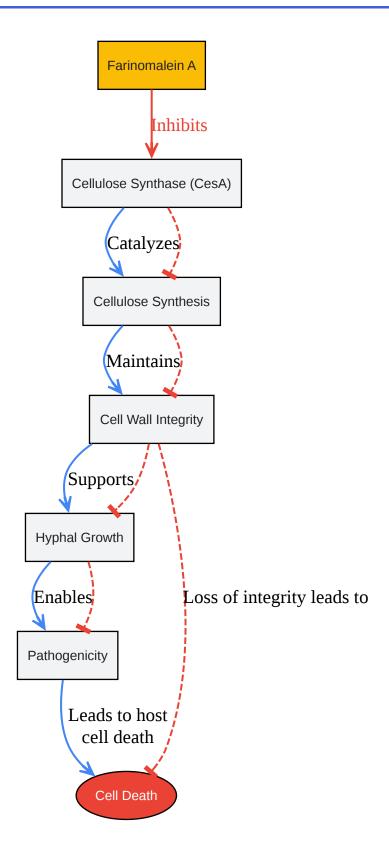












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